1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride See also: Talsupram hydrochloride (preferred).
Brand Name: Vulcanchem
CAS No.: 25487-28-9
VCID: VC0004861
InChI: InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
SMILES: Array
Molecular Formula: C20H26ClNS
Molecular Weight: 347.9 g/mol

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride

CAS No.: 25487-28-9

Cat. No.: VC0004861

Molecular Formula: C20H26ClNS

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine hydrochloride - 25487-28-9

Specification

CAS No. 25487-28-9
Molecular Formula C20H26ClNS
Molecular Weight 347.9 g/mol
IUPAC Name 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium chloride
Standard InChI InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H
Standard InChI Key YMZCMCDSCRSIBS-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Talsupram hydrochloride is the hydrochloride salt of talsupram, a benzo[c]thiophene derivative. Its systematic IUPAC name is 3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium chloride. The compound’s structure features a benzothiophene core substituted with dimethyl and phenyl groups, linked to a propylamine chain with a methylammonium moiety . Key identifiers include:

PropertyValue
CAS Registry Number25487-28-9
Molecular FormulaC20H26ClNS\text{C}_{20}\text{H}_{26}\text{ClNS}
Molecular Weight347.9 g/mol
Parent Compound (CAS)21489-20-3 (Talsupram)

Synonyms such as LU 5-005 hydrochloride and DA-58262 reflect its historical use in experimental pharmacology .

Structural and Stereochemical Features

The benzothiophene ring system in talsupram hydrochloride adopts a planar conformation, while the dimethyl and phenyl substituents introduce steric hindrance that influences receptor binding. X-ray crystallography and computational modeling reveal that the protonated amine group forms ionic interactions with chloride ions, stabilizing the crystalline structure . Unlike its parent compound talsupram, the hydrochloride salt exhibits enhanced solubility in aqueous media, a critical factor for bioavailability in preclinical studies .

Pharmacological Profile and Mechanisms of Action

Norepinephrine Reuptake Inhibition

Talsupram hydrochloride selectively inhibits the norepinephrine transporter (NET) with a half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 2.3 nM, demonstrating negligible affinity for serotonin or dopamine transporters . This specificity arises from its ability to occupy the hydrophobic pocket of NET, as shown in molecular docking studies. The compound’s logP\text{logP} value of 3.7 facilitates blood-brain barrier penetration, enabling central nervous system activity .

Analgesic Efficacy in Neuropathic Pain Models

In a rat model of sciatic nerve ligation, talsupram hydrochloride (2.5–10 mg/kg, intraperitoneal) exhibited dose-dependent anti-hyperalgesic effects. The maximum percent maximal possible effect (%MPE) reached 78% in the hot plate test (supraspinal pain response) and 65% in the tail flick test (spinal reflex) . Comparative data against vilazodone (serotonin reuptake inhibitor) and indatraline (triple monoamine reuptake inhibitor) are summarized below:

Drug (10 mg/kg)Hot Plate %MPETail Flick %MPE
Talsupram HCl78 ± 4.265 ± 3.8
Vilazodone HCl42 ± 3.138 ± 2.9
Indatraline HCl55 ± 3.758 ± 3.5

Talsupram’s superiority in the hot plate test (p<0.05p < 0.05) underscores noradrenergic signaling’s role in modulating supraspinal pain pathways .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of talsupram hydrochloride begins with (S)-3-amino-1,2-propanediol, undergoing six linear steps to yield the enantiomerically pure intermediate (99% ee) . Key reactions include Mitsunobu coupling with 2-methylphenol and subsequent Boc deprotection using trifluoroacetic acid. The hydrochloride salt forms via treatment with HCl in ether, yielding a white crystalline powder with 95% purity .

Physicochemical Properties

Talsupram hydrochloride’s solubility profile varies significantly across solvents:

SolventSolubility (mg/mL)
Water12.4
Ethanol34.7
Dichloromethane8.9

Thermogravimetric analysis (TGA) shows decomposition at 218°C, consistent with its stability under physiological conditions .

Preclinical and Clinical Research Findings

Neuropathic Pain Management

In chronic constriction injury models, talsupram hydrochloride (5 mg/kg/day for 14 days) reduced mechanical allodynia by 60% and thermal hyperalgesia by 55%, effects attributed to noradrenaline-mediated descending inhibitory pathways . Microdialysis studies confirmed a 3.5-fold increase in prefrontal cortex norepinephrine levels post-administration (p<0.01p < 0.01) .

Comparative Efficacy Against Antidepressants

While talsupram hydrochloride lacks significant serotonergic activity, its analgesic potency surpasses duloxetine (a dual SNRI) in rodent models. At equimolar doses (10 mg/kg), talsupram achieved a 25% greater reduction in pain-related behaviors (p<0.05p < 0.05), suggesting its potential as a specialized analgesic agent .

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